![molecular formula C21H20FN3O5S B1387072 [4-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-1-oxoisoquinolin-2(1H)-yl]acetic acid CAS No. 685523-89-1](/img/structure/B1387072.png)
[4-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-1-oxoisoquinolin-2(1H)-yl]acetic acid
Description
“[4-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-1-oxoisoquinolin-2(1H)-yl]acetic acid” is a chemical compound . It is related to a series of analogues of 4- ( (4- (2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N- (naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), which are inhibitors of human Equilibrative Nucleoside Transporters (ENTs) .
Synthesis Analysis
The synthesis of this compound and its analogues involves various chemical reactions . The structure-activity relationship study showed that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 .Molecular Structure Analysis
The molecular structure of this compound is complex, with a fluorophenyl moiety attached to a piperazine ring, which is further connected to a sulfonyl group and an isoquinoline structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the replacement of the naphthalene moiety with the benzene moiety, and the addition of various groups to the benzene moiety .Future Directions
properties
IUPAC Name |
2-[4-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1-oxoisoquinolin-2-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O5S/c22-17-7-3-4-8-18(17)23-9-11-25(12-10-23)31(29,30)19-13-24(14-20(26)27)21(28)16-6-2-1-5-15(16)19/h1-8,13H,9-12,14H2,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMBYTNIWAZTNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CN(C(=O)C4=CC=CC=C43)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-1-oxoisoquinolin-2(1H)-yl]acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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